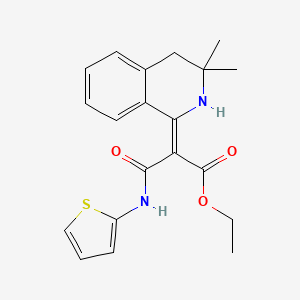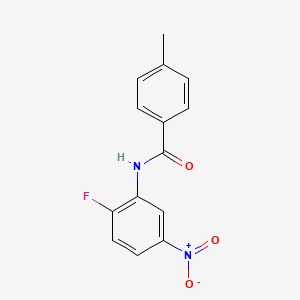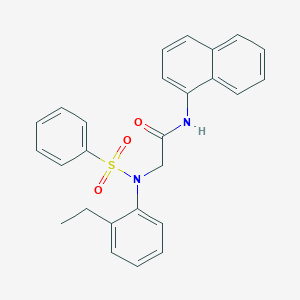![molecular formula C19H26N4O B5233808 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring with methyl and propyl substituents. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
The pyrimidine ring can be synthesized via condensation reactions involving appropriate aldehydes and amines. The final step involves coupling the piperazine and pyrimidine moieties under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production time. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine involves its interaction with specific molecular targets. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . This compound also acts as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with high affinity for alpha1-adrenergic receptors.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Studied for their inhibitory effects on acetylcholinesterase.
Uniqueness
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-18-20-15(2)14-19(21-18)23-12-10-22(11-13-23)16-6-8-17(24-3)9-7-16/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOSDDXWBRVUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B5233738.png)

![3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile](/img/structure/B5233761.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)

![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol](/img/structure/B5233816.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5233823.png)
![1-(furan-2-yl)-2-[3-(3-methoxyphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]ethane-1,2-dione](/img/structure/B5233824.png)
